1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
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Overview
Description
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorothiophene ring, a sulfonyl group, and a thieno[3,2-c]pyridine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting with the preparation of the chlorothiophene and thieno[3,2-c]pyridine intermediates. These intermediates are then subjected to sulfonylation and piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene ring .
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound shares the chlorothiophene and sulfonyl groups but differs in the presence of a pyrrolidine ring instead of a piperidine ring.
4-{[(E)-2-(5-chlorothiophen-2-yl)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-c]pyridin-5-yl}piperidine: This compound has a similar structure but includes a vinyl group and a pyrrolo[3,2-c]pyridine moiety.
Uniqueness
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S3/c17-15-1-2-16(23-15)24(20,21)19-8-3-13(4-9-19)18-7-5-14-12(11-18)6-10-22-14/h1-2,6,10,13H,3-5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJKGFWKSIABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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